molecular formula C13H23NO5 B3289227 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid CAS No. 856417-72-6

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid

Cat. No. B3289227
M. Wt: 273.33 g/mol
InChI Key: IZSVJQVMRJYFPC-UHFFFAOYSA-N
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Description

“2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid” is a chemical compound with the CAS Number: 856417-72-6 . It has a molecular weight of 273.33 . The IUPAC name for this compound is 2-((tert-butoxycarbonyl)amino)-2-(1-hydroxycyclohexyl)acetic acid . It is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO5/c1-12(2,3)19-11(17)14-9(10(15)16)13(18)7-5-4-6-8-13/h9,18H,4-8H2,1-3H3,(H,14,17)(H,15,16) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 273.33 .

Scientific Research Applications

Application in Ionic Liquid Synthesis

Scientific Field

Green Chemistry / Synthetic Chemistry

Application Summary

The compound is used to create a series of room-temperature ionic liquids derived from tert-butoxycarbonyl-protected amino acids (Boc-AAILs), which are applied in dipeptide synthesis.

Methods of Application

Boc-AAILs are synthesized by neutralizing 1-ethyl-3-methylimidazolium hydroxide with commercially available Boc-protected amino acids. These ionic liquids are then used as starting materials in dipeptide synthesis, employing distinctive coupling reagents to enhance amide formation without the addition of base .

Results Summary

The use of Boc-AAILs in dipeptide synthesis has resulted in satisfactory yields within 15 minutes, demonstrating their efficiency as reactants and reaction media in organic synthesis .

Application in Heterocyclic Compound Synthesis

Scientific Field

Organic Chemistry / Heterocyclic Chemistry

Application Summary

This compound is involved in the synthesis of racemic 2-(tert-butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid, a new derivative of β-(1,2,4-triazol-1-yl)alanine with potential biological activity.

Methods of Application

The synthesis process includes alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate to achieve the final compound .

Results Summary

The overall yield of the synthesis process is reported to be 68%, indicating an efficient method for producing this new derivative, which could have a wide spectrum of biological activities .

Application in N-Carboxyanhydride (NCA) Formation

Scientific Field

Polymer Chemistry / Peptide Synthesis

Application Summary

The compound is utilized in the formation of N-carboxyanhydrides (NCAs), which are key intermediates in the synthesis of polypeptides and other polymers.

Methods of Application

The formation of NCAs involves reactions that increase in spontaneity with peptide length, suggesting a method for synthesizing stable NCAs’ for further applications in polymer chemistry .

Results Summary

The study indicates that the reactions to form NCAs are spontaneous, providing a pathway for the efficient synthesis of polypeptides and related polymers .

Application in Chiral Separation Techniques

Scientific Field

Analytical Chemistry / Chiral Technologies

Application Summary

This compound is instrumental in developing methods for the chiral separation of important pharmaceutical intermediates, which is crucial for the production of enantiomerically pure drugs.

Methods of Application

An effective approach to separate chiral compounds from a mixture involves using this compound as a chiral selector or as part of the stationary phase in chromatographic techniques .

Results Summary

The process has been developed to eliminate the need for salinization and dissociation processes, reducing the use of several organic solvents and improving the efficiency of chiral separation .

Application in Synthesis of β-Hydroxy Acids

Scientific Field

Organic Synthesis / Medicinal Chemistry

Application Summary

The compound is used in the synthesis of β-hydroxy acids, which are valuable chemical and medicinal intermediates found in a wide range of natural products and pharmaceuticals.

Methods of Application

Synthesis involves reduction and inversion methods to produce erythro and threo isomers of β-hydroxy acids, utilizing the compound as a key intermediate .

Results Summary

The erythro isomer has been obtained in excellent yield using sodium borohydride, and the threo isomer has been effectively converted with 100% efficiency by inversion, showcasing the method’s cost-effectiveness and potential for large-scale synthesis .

Application in Neuromodulator Synthesis

Scientific Field

Neurochemistry / Pharmaceutical Chemistry

Application Summary

This compound plays a role in the synthesis of neuromodulators, which are substances that modulate the nervous system’s activity and are used in the treatment of various neurological conditions.

Methods of Application

The compound is used as a precursor in the synthesis of γ-amino β-hydroxybutyric acid (GABOB), a known neuromodulator, through a series of chemical transformations .

Results Summary

The synthesis pathway has been optimized to produce GABOB efficiently, which is used as a hypotensive drug and involved in human metabolism, indicating the compound’s importance in neuromodulator synthesis .

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-(1-hydroxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-9(10(15)16)13(18)7-5-4-6-8-13/h9,18H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSVJQVMRJYFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C1(CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid

CAS RN

856417-72-6
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid
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2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid
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2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid
Reactant of Route 4
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid
Reactant of Route 5
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid
Reactant of Route 6
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid

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